molecular formula C6H4O7S-2 B1244214 (5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate

(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate

Cat. No. B1244214
M. Wt: 220.16 g/mol
InChI Key: WEEOYKXHMIPYQX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(5-oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate is an organosulfonate oxoanion and a butenolide. It derives from an acetate.

Scientific Research Applications

Chemical Synthesis and Stereochemistry

  • The compound has been used in chemical synthesis processes. For instance, it has been involved in the Rhodium(II)-catalyzed stereocontrolled synthesis of dihydrofuran-3-imines, displaying high yield and diastereoselectivity (Boyer, 2014).
  • It also appears in the synthesis of bis-(3,4-disubstituted 5-oxo-2,5-dihydrofuran-2-yl) ethers, with research focusing on their stereochemistry through spectroscopy (Kovač et al., 1973).

Analytical Chemistry and Internal Standards

  • In analytical chemistry, derivatives of this compound have been used for developing internal standards in the analysis of contaminants like patulin in apple juice, employing gas chromatography-mass spectrometry techniques (Llovera et al., 2005).

Catalytic and Organic Transformations

  • This compound is involved in various organocatalytic approaches, such as the asymmetric [3+2] annulation process, contributing to the field of organic chemistry (Reitel et al., 2018).
  • It plays a role in reactions like the ring opening of derivatives with aromatic and heterocyclic amines, highlighting its versatility in chemical transformations (Igidov & Rubtsov, 2019).

Enzyme-Catalyzed Transformations

  • Enzyme-catalyzed transformations using compounds like (5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate have been researched, showcasing applications in chiral synthesis and resolution strategies (VanderDeen et al., 1996).

Applications in Green Chemistry

  • Its derivatives have been explored in green chemistry, particularly in reactions like the dehydration of fructose to 5-hydroxymethylfurfural, an important reaction in the utilization of renewable resources (Bicker et al., 2003), and in microwave-assisted catalytic dehydration processes (Qi et al., 2008).

Pharmacological Studies

  • Although excluded from the scope of drug use and side effects, it's worth noting that compounds like this compound have been synthesized for potential use in pharmacological studies, such as in antiplatelet and anticoagulant activity research (Gurevich et al., 2021).

properties

Molecular Formula

C6H4O7S-2

Molecular Weight

220.16 g/mol

IUPAC Name

2-(5-oxo-2-sulfonatofuran-2-yl)acetate

InChI

InChI=1S/C6H6O7S/c7-4(8)3-6(14(10,11)12)2-1-5(9)13-6/h1-2H,3H2,(H,7,8)(H,10,11,12)/p-2

InChI Key

WEEOYKXHMIPYQX-UHFFFAOYSA-L

SMILES

C1=CC(OC1=O)(CC(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

C1=CC(OC1=O)(CC(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate
Reactant of Route 2
(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate
Reactant of Route 3
(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate
Reactant of Route 4
(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate
Reactant of Route 5
(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate
Reactant of Route 6
(5-Oxo-2-sulfonato-2,5-dihydrofuran-2-yl)acetate

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